Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thieno[2,3-c]pyridine coreThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the azepane sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane sulfonyl group and the benzamido group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The thieno[2,3-c]pyridine core is essential for the compound’s overall stability and bioactivity .
Comparison with Similar Compounds
ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: This compound has a cyclopenta[b]thiophene core instead of a thieno[2,3-c]pyridine core.
C24H31N3O5S2: Another structurally related compound with different substituents and functional groups.
Properties
Molecular Formula |
C26H35N3O5S2 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35N3O5S2/c1-4-34-26(31)23-21-13-16-28(18(2)3)17-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-5-6-8-15-29/h9-12,18H,4-8,13-17H2,1-3H3,(H,27,30) |
InChI Key |
RLEMIHTZARPBDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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